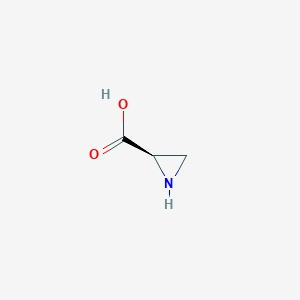

(R)-Aziridine-2-carboxylic acid

Description

Significance of Aziridine (B145994) Scaffolds in Chemical Biology and Synthesis

Aziridines, the nitrogen analogues of epoxides, are a class of compounds that have garnered considerable attention in both chemical biology and synthetic chemistry. researchgate.net Their significance stems from their unique combination of properties: a strained three-membered ring that drives diverse reactivity and the presence of a nitrogen atom that is a key feature in a vast number of biologically active compounds. researchgate.netresearchgate.net

Chiral aziridines, such as (R)-aziridine-2-carboxylic acid, are of paramount importance as they provide a gateway to a multitude of enantiomerically pure molecules. researchgate.netresearcher.life The defined stereochemistry at the C2 position allows for the stereospecific synthesis of complex targets. The high reactivity of the aziridine ring, a consequence of its significant ring strain (approximately 26-27 kcal/mol), allows for a variety of ring-opening reactions with a wide range of nucleophiles. dntb.gov.uaclockss.org This reactivity, coupled with the inherent chirality, makes them powerful precursors for the synthesis of other chiral molecules, including amino acids and more complex heterocyclic systems. rsc.orgresearchgate.net

The versatility of chiral aziridines is further highlighted by their ability to undergo transformations at both the ring and the carboxylate group, enabling the creation of diverse molecular frameworks. researchgate.net They can serve as precursors for chiral 1,3-dipoles, which are valuable intermediates in cycloaddition reactions for the construction of larger heterocyclic systems. researchgate.netacs.org

This compound and its derivatives are particularly valuable in the synthesis of unnatural amino acids and peptidomimetics. nih.govnih.gov The ring-opening of aziridine-2-carboxylates with various nucleophiles provides a direct and often stereospecific route to a wide range of α- and β-amino acids, which are crucial components of many pharmaceuticals and biologically active compounds. clockss.orgacs.orgacs.org

The ability to introduce diverse side chains through nucleophilic attack on the aziridine ring allows for the creation of amino acids with novel structures and properties, which are not found in nature. nih.gov These unnatural amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability, bioavailability, and biological activity. researchgate.net The rigid conformation of the aziridine ring can also be exploited to create conformationally constrained peptide analogues, which are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents. semanticscholar.orgnih.govresearchgate.net

Historical Development and Evolution of Synthetic Strategies for Aziridine-2-carboxylic Acid Derivatives

The synthesis of aziridines was initially considered a challenging task due to the inherent instability of the three-membered ring. researchgate.net Early methods often involved the cyclization of β-haloamines, a reaction known as the Gabriel-Cromwell reaction. wikipedia.orgnih.gov This approach, while effective, sometimes suffered from harsh reaction conditions and limited substrate scope.

Over the years, a plethora of synthetic strategies have been developed to access aziridine-2-carboxylic acid and its derivatives with greater efficiency and stereocontrol. mdpi.comnih.gov These methods can be broadly categorized as follows:

Cyclization of Open-Chain Precursors: This remains a cornerstone of aziridine synthesis. Modifications and improvements to the classical Gabriel-Cromwell reaction, such as the use of different leaving groups and bases, have expanded its utility. clockss.org The cyclization of 1,2-amino alcohols, where the hydroxyl group is converted into a good leaving group, is another common and stereospecific method. clockss.org

Addition Reactions to Alkenes: The development of catalytic aziridination reactions has been a major breakthrough. These reactions typically involve the transfer of a nitrene group to an alkene. nih.govresearchgate.net Early methods often relied on stoichiometric nitrene precursors, but significant progress has been made in developing catalytic systems, including those based on rhodium and copper, that allow for the use of more practical nitrogen sources. nih.govacs.orgnih.gov The evolution of enzymes, such as cytochrome P450, to catalyze enantioselective aziridination represents a significant advancement in biocatalysis. acs.org

Rearrangements of Other Heterocycles: More recent and innovative approaches involve the rearrangement of other heterocyclic systems to form aziridines. For instance, the Baldwin rearrangement of 4-isoxazolines provides a unique entry to aziridine derivatives. nih.gov

The table below summarizes some of the key synthetic approaches to aziridine-2-carboxylic acid derivatives.

| Synthetic Strategy | Description | Key Features |

| Gabriel-Cromwell Reaction | Intramolecular cyclization of β-haloamines. wikipedia.orgnih.gov | A classical and fundamental method. |

| Cyclization of Amino Alcohols | Conversion of the hydroxyl group of a 1,2-amino alcohol to a leaving group, followed by intramolecular nucleophilic substitution. clockss.org | Stereospecific and versatile. |

| Catalytic Aziridination | Transfer of a nitrene group from a nitrogen source to an alkene, catalyzed by a transition metal or an enzyme. nih.govacs.orgnih.gov | Enables direct access from readily available alkenes; enantioselective variants are available. |

| Rearrangement of Isoxazolines | The Baldwin rearrangement of 4-isoxazolines to form aziridines. nih.gov | An innovative approach from a different heterocyclic system. |

The continuous development of new synthetic methods has made this compound and its derivatives more accessible, paving the way for their broader application in organic synthesis and medicinal chemistry. dntb.gov.uaresearchgate.net

Structure

3D Structure

Properties

CAS No. |

76314-35-7 |

|---|---|

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

(2R)-aziridine-2-carboxylic acid |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m1/s1 |

InChI Key |

WBGBOXYJYPVLQJ-UWTATZPHSA-N |

SMILES |

C1C(N1)C(=O)O |

Isomeric SMILES |

C1[C@@H](N1)C(=O)O |

Canonical SMILES |

C1C(N1)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R Aziridine 2 Carboxylic Acid and Its Derivatives

Aziridination Approaches to Chiral Aziridine-2-carboxylates

The direct formation of the aziridine (B145994) ring through cycloaddition reactions represents one of the most efficient strategies for synthesizing chiral aziridine-2-carboxylates. These methods can be broadly categorized into the reaction of carbenes with imines or the addition of nitrenes to olefins.

Catalytic Asymmetric Aziridination of Imines (Wulff's AZ Reaction)

A highly successful and versatile method for the synthesis of chiral aziridine-2-carboxylates is the catalytic asymmetric aziridination (AZ reaction) developed by Wulff and coworkers. This reaction involves the cycloaddition of a carbene, generated from a diazo compound, to an imine, mediated by a chiral Brønsted acid catalyst. nih.govmsu.edu

The Wulff AZ reaction employs stabilized diazo compounds as carbene precursors. Ethyl diazoacetate (EDA) is the most commonly used reagent for this purpose, providing the ester functionality required for the aziridine-2-carboxylate (B8329488) core. msu.edu The reaction mechanism is proposed to proceed through the activation of the imine by the chiral catalyst, followed by nucleophilic attack from the diazo compound. This forms a zwitterionic intermediate which, after loss of dinitrogen and subsequent ring closure, yields the aziridine product. msu.edu The use of diazoacetamides instead of diazoesters has also been explored, which remarkably inverts the diastereoselectivity of the reaction. nih.gov

The key to the high stereoselectivity of the Wulff aziridination is the use of chiral borate (B1201080) catalysts derived from sterically demanding, axially chiral biaryl ligands. The most effective ligands are 2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol (VAPOL) and 2,2'-dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxylate (VANOL). nih.gov These ligands are reacted with triphenylborate to generate chiral boroxinate or polyborate Brønsted acid catalysts. msu.edunih.gov

Initial studies revealed that catalysts formed from these ligands and B(OPh)₃ were highly effective. Mechanistic investigations suggest that the active catalyst may be a complex species involving one ligand and two boron atoms (a pyroborate structure), which creates a well-defined chiral pocket around the active site. nih.gov This vaulted, chiral environment is crucial for differentiating the enantiotopic faces of the imine during the carbene addition step. msu.edu The catalysts prepared from (S)-VAPOL or (S)-VANOL consistently produce the (2R, 3R)-aziridine product. nih.gov

The Wulff AZ reaction using VAPOL or VANOL-borate catalysts exhibits exceptional levels of stereocontrol. For the reaction of N-benzhydryl imines with ethyl diazoacetate, the process is highly diastereoselective, exclusively forming cis-aziridine-2-carboxylates, often with diastereomeric ratios exceeding 50:1. msu.edu

Furthermore, the enantioselectivity is consistently high for a broad range of substrates, including imines derived from electron-rich and electron-poor aromatic aldehydes, as well as various aliphatic aldehydes. nih.gov Enantiomeric excesses are typically in the range of 90-98% ee. msu.edu An important feature of this catalytic system is that the diastereoselectivity can be switched from cis to trans with high fidelity by simply changing the diazo component from an ester (like EDA) to a diazoacetamide (B1201003). nih.gov This allows for access to both diastereomeric products with the same high level of enantiocontrol, using the same catalyst. This unprecedented level of control makes the Wulff AZ reaction a powerful and versatile tool for the synthesis of optically active aziridines. nih.govmsu.edu

Table 1: Wulff Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate using (S)-VAPOL-Borate Catalyst

| Aldehyde Precursor (R) | Yield (%) | cis:trans Ratio | ee (%) [Product Configuration] | Reference |

|---|---|---|---|---|

| Benzaldehyde | 91 | >50:1 | 98 [2R, 3R] | msu.edu |

| 4-Bromobenzaldehyde | 89 | >50:1 | 98 [2R, 3R] | msu.edu |

| 4-Methoxybenzaldehyde | 85 | >50:1 | 97 [2R, 3R] | msu.edu |

| 1-Naphthaldehyde | 88 | >50:1 | 98 [2R, 3R] | msu.edu |

| Cyclohexanecarboxaldehyde | 75 | >50:1 | 96 [2R, 3R] | msu.edu |

| Pivalaldehyde | 55 | >50:1 | 97 [2R, 3R] | msu.edu |

Nitrene-Mediated Aziridination of Olefins

An alternative and historically significant approach to aziridines is the reaction of an olefin with a nitrene, a reactive nitrogen species. When applied to prochiral olefins using a chiral catalyst, this method can provide enantiomerically enriched aziridines.

The copper-catalyzed aziridination of olefins using a defined nitrene precursor, developed by Evans and coworkers, is a cornerstone of nitrene-mediated aziridination. acs.org The most common nitrene source for this reaction is [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). This reagent, in the presence of a copper(I) or copper(II) catalyst, generates a copper-nitrenoid intermediate that adds to the olefinic double bond. researchgate.net

For the synthesis of chiral aziridine-2-carboxylates, α,β-unsaturated esters such as cinnamates are used as the olefin component. The stereochemical outcome of the reaction can be controlled by employing a chiral ligand for the copper catalyst. Chiral bis(oxazoline) (BOX) ligands have proven to be particularly effective. acs.orgresearchhub.com For example, the reaction of ethyl cinnamate (B1238496) with PhI=NTs catalyzed by a copper(I) triflate complex of a chiral BOX ligand can produce the corresponding N-tosyl-aziridine-2-carboxylate with high enantioselectivity. researchgate.net This method typically yields trans-aziridines from trans-olefins.

Table 2: Evans Asymmetric Aziridination of Olefins using a Cu(I)-Bis(oxazoline) Catalyst

| Olefin Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Ethyl Cinnamate | 94 | 94 | acs.org |

| Methyl Cinnamate | 91 | 94 | acs.org |

| t-Butyl Cinnamate | 95 | 97 | acs.org |

| Styrene | 63 | 61 | acs.org |

Visible Light-Induced Photocatalytic Aziridination via Sulfonyl Azides

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. In the context of aziridination, this approach offers a mild alternative to traditional methods that often require harsh conditions or transition metal catalysts. The use of sulfonyl azides as a nitrogen source in these reactions is a common strategy.

While direct visible-light-induced photocatalytic aziridination using sulfonyl azides to specifically afford (R)-aziridine-2-carboxylic acid is an area of ongoing research, the general principles of this methodology are well-established for other olefins. The reaction typically involves the photocatalyst absorbing visible light and reaching an excited state. This excited photocatalyst can then interact with the sulfonyl azide, leading to the generation of a nitrene intermediate. This highly reactive species then undergoes cycloaddition with an appropriate α,β-unsaturated ester to form the desired aziridine ring. The stereoselectivity of this process is a critical aspect, and the development of chiral photocatalysts or auxiliaries is key to achieving high enantiomeric excess of the (R)-enantiomer.

Recent advancements in the broader field of visible-light-assisted chemistry of vinyl azides have demonstrated the generation of 2H-azirines or iminyl radicals as key intermediates, which can undergo further transformations to yield various cyclic products. rsc.org These methodologies highlight the potential for developing more specific applications, such as the enantioselective synthesis of this compound derivatives.

Intermolecular Aziridination using Hydroxylamine-O-Sulfonic Acids

A practical and efficient method for the intermolecular aziridination of alkenes involves the use of hydroxylamine-O-sulfonic acids (HOSA) as the aminating agent. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net This approach is particularly noteworthy for its ability to functionalize unactivated olefins under mild reaction conditions, offering a broad substrate scope. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or piperidine, within a hexafluoroisopropanol (HFIP) solvent system. chemrxiv.orgnih.govchemrxiv.org This method has been successfully applied to a variety of alkene substrates, including mono-, di-, tri-, and tetra-substituted olefins, to produce N-H aziridines in moderate to excellent yields. chemrxiv.orgnih.govchemrxiv.org The scalability of this process further enhances its practical utility. chemrxiv.orgnih.gov

For the synthesis of this compound derivatives, this methodology would require the use of a chiral substrate or a chiral auxiliary to induce stereoselectivity. The development of an asymmetric variant of this HOSA-mediated aziridination is a promising avenue for the direct synthesis of enantioenriched aziridine-2-carboxylates.

Ylide-Mediated Aziridination Strategies (e.g., Sulfonium (B1226848) and Guanidinium (B1211019) Ylides)

Ylide-mediated aziridination represents a significant strategy for the construction of the aziridine ring. This approach typically involves the reaction of an ylide, which acts as a carbene equivalent, with an imine. Both sulfonium ylides and guanidinium ylides have been effectively employed in the synthesis of aziridine-2-carboxylate derivatives. mdpi.com

Guanidinium ylides have been demonstrated to react with aryl aldehydes in a practical route to obtain inactivated 3-aryl-aziridine-2-carboxylates. mdpi.com This method provides a valuable tool for accessing these important building blocks.

Sulfonium ylide-mediated catalytic asymmetric aziridination of imines has also been explored. mdpi.com In these reactions, chiral sulfides can be used to promote the aziridination of imines with diazo compounds via the in situ generation of a sulfur ylide intermediate. mdpi.com While this approach has shown promise, achieving high enantioselectivity can be challenging and often depends on the specific substrate and catalyst system employed. mdpi.com Ester and amide-stabilized sulfur ylides have also been investigated as precursors for the synthesis of aziridines. mdpi.com

Reductive Kinetic Resolution of 2H-Azirines for Enantioenriched Aziridine-2-carboxylates

A highly effective strategy for obtaining enantioenriched aziridine-2-carboxylates is through the reductive kinetic resolution of racemic 2H-azirines. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This method allows for the preparation of optically enriched N-H aziridine-2-carboxylates, which are notable for their bench stability and versatility as chiral building blocks. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

The first copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the asymmetric synthesis of N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.orgresearchgate.net This system provides the desired N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee). nih.govchemrxiv.orgchemrxiv.orgresearchgate.net The reaction also yields the corresponding enantioenriched 2H-azirines. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

The process involves an extensive screening of catalysts and optimization of reaction conditions to achieve the desired levels of selectivity. chemrxiv.orgchemrxiv.orgresearchgate.net This method is significant as it provides access to N-H aziridine-2-carboxylates, which are generally more stable and easier to handle compared to their N-protected counterparts that can be prone to ring-opening side reactions. chemrxiv.orgchemrxiv.orgresearchgate.net

A variety of 3-aryl-2H-azirine-2-carboxylates with diverse functional groups can be successfully resolved using this copper hydride kinetic resolution, demonstrating the broad applicability of this methodology. chemrxiv.org

Mechanistic studies, including Hammett studies and DFT calculations, have provided valuable insights into the source of enantiodiscrimination in the copper-catalyzed reductive kinetic resolution of 2H-azirines. nih.gov A linear free-energy relationship has been observed between the difference in the free energies of activation for the diastereomeric transition states (ΔΔG‡) and the Hammett σp- values. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

DFT calculations and non-covalent interaction analysis suggest that the stereoselectivity arises from a combination of non-classical hydrogen bonding interactions and edge-to-face aromatic interactions between the substrate and the chiral ligand. nih.gov These interactions are also responsible for the observed electronic effects of the substrates as demonstrated by the Hammett study. nih.gov Understanding these mechanistic details is crucial for the further development and optimization of such kinetic resolution systems.

Non-Aziridination Cyclization Strategies for Aziridine-2-carboxylic Acid Frameworks

Besides direct aziridination reactions, several non-aziridination cyclization strategies have been developed for the synthesis of aziridine-2-carboxylic acid frameworks. These methods often involve the cyclization of open-chain precursors or the rearrangement of other heterocyclic systems. nih.govmdpi.comresearchgate.net

One of the classical methods is the Gabriel-Cromwell type cyclization, which involves the reaction of dihalogen derivatives or halogenated olefins with amines. mdpi.com Another common approach is the base-promoted cyclization of β-substituted amino substrates, such as activated amino alcohols or their analogs. nih.govmdpi.comresearchgate.net Oxidative cyclization of β-dicarbonyl compounds also provides a route to the aziridine ring. nih.govmdpi.comresearchgate.net

Rearrangements of other heterocycles offer alternative pathways. For instance, the Baldwin rearrangement of 4-isoxazolines can yield aziridine derivatives. nih.govmdpi.comresearchgate.net Additionally, the cycloaddition of 1,3-dipoles or dienes to 2H-azirines, followed by further transformations, can be employed to construct the desired aziridine framework. nih.govmdpi.com The addition of carbon and nitrogen nucleophiles to the double bond of azirines also represents a viable synthetic strategy. nih.govmdpi.com

Gabriel-Cromwell Type Cyclization of Halogenated Substrates with Amines

The Gabriel-Cromwell reaction is a classical and effective method for the synthesis of aziridines. nih.govyoutube.com This method involves the intramolecular cyclization of 2-haloamines. youtube.com A modified version of this reaction has been developed for the synthesis of aziridinyl phosphonates. nih.gov

A notable application of the Gabriel-Cromwell reaction is the synthesis of N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov This synthesis is achieved through the reaction of a 3,3-dibromopropanoate with (R)- or (S)-1-phenylethylamine. nih.gov The reaction is typically carried out in toluene (B28343) with triethylamine (B128534) at reflux for 3 hours. nih.gov A key challenge in this synthesis is the separation of the resulting diastereoisomeric mixtures, such as (2R,1'R)- and (2S,1'R)-5, which is accomplished by silica (B1680970) gel chromatography or solvent-driven selective crystallization at low temperatures. nih.gov

| Reactants | Reagents and Conditions | Products |

| 3,3-dibromopropanoate, (R)- or (S)-1-phenylethylamine | a) TEA, toluene, reflux, 3 h | N-(1-phenylethyl)aziridine-2-carboxylates |

| Diastereoisomeric mixture | b) Silica gel chromatography or solvent-driven selective crystallization at low-temperature | Separated diastereoisomers |

| Table 1: Synthesis of N-(1-phenylethyl)aziridine-2-carboxylates via Gabriel-Cromwell Reaction. nih.gov |

This method provides access to enantiomerically pure starting materials that are crucial for asymmetric synthesis. nih.gov

Base-Promoted Intramolecular Cyclization of Activated Aminoalcohols and Analogues

Base-promoted intramolecular cyclization of activated 2-amino alcohols is a fundamental and stereospecific route to aziridines. clockss.orgorganic-chemistry.org The reaction's stereospecificity is dependent on the ability of the amine and the leaving group to assume a trans coplanar arrangement. clockss.org This method can be achieved through one-pot procedures that transform 2-amino alcohols into N-tosyl aziridines. organic-chemistry.org For less hindered aziridines, tosylation and subsequent cyclization with potassium hydroxide (B78521) in a water/dichloromethane mixture afford high yields. organic-chemistry.org In the case of more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) provides better results. organic-chemistry.org

The stereospecificity of the intramolecular nucleophilic displacement is a key feature of this synthetic approach. clockss.org The hydroxyl group of the 1,2-amino alcohol is converted into a good leaving group, facilitating the intramolecular attack by either the amide anion or the amine's lone pair to form the aziridine ring. clockss.org This process is highly stereospecific. clockss.org

Oxidative Cyclization Methodologies for Aziridine Ring Formation

Oxidative cyclization presents an alternative pathway for aziridine synthesis. These methods often involve the transformation of alkenes into aziridines and can be promoted by various reagents. digitellinc.com One such method involves an intramolecular KI/TBHP mediated oxidative dehydrogenative C(sp³)–H amination of β-amino ketones, which yields trans-2,3-disubstituted aziridines under mild conditions. rsc.org Another approach utilizes a copper-promoted intramolecular C-H oxidative amination between a secondary amine and a C(sp³)-H bond. organic-chemistry.org

A base-promoted cascade oxidative protocol has also been developed for the one-step aziridination of alkenes, allowing for the formation of N-aryl and N-alkyl aziridines from readily available primary amines. digitellinc.com This method avoids the need for strong oxidants or electrophilic nitrogen sources. digitellinc.com Furthermore, an iodine-catalyzed oxidative process can generate aziridine intermediates from the reaction of primary amines with α,β-unsaturated ketones. acs.org

| Method | Key Features |

| Intramolecular KI/TBHP mediated oxidative C(sp³)–H amination | Synthesizes trans-2,3-disubstituted aziridines from β-amino ketones. rsc.org |

| Copper-promoted intramolecular C-H oxidative amination | Uses oxygen as the sole oxidant. organic-chemistry.org |

| Base-promoted cascade oxidative protocol | One-step aziridination of alkenes with primary amines. digitellinc.com |

| Iodine-catalyzed oxidative formation | Generates aziridine intermediates from α,β-unsaturated ketones and primary amines. acs.org |

| Table 2: Overview of Oxidative Cyclization Methodologies for Aziridine Synthesis. |

Rearrangement of Other Heterocycles to Aziridines

The transformation of other heterocyclic systems into aziridines provides another synthetic avenue.

The Baldwin rearrangement describes the thermally induced ring contraction of 2,3-dihydroisoxazoles (isoxazolines) into acyl aziridines. nih.gov This rearrangement has been shown to be effective for the synthesis of cis-N-benzenesulfonamide acylaziridines from N-benzenesulfonamide isoxazolines, achieving good yields and excellent cis stereoselectivity. acs.org

The thermal Baldwin rearrangement can be performed under both batch and continuous flow conditions. nih.govacs.org For instance, heating a solution of an isoxazoline (B3343090) in toluene at reflux can lead to the formation of the corresponding cis-aziridines. nih.gov Continuous flow conditions have been found to offer advantages over batch processes, often resulting in higher yields, better diastereoselectivities, and greater functional group tolerance. nih.govacs.org

| Conditions | Key Findings |

| Batch (reflux in toluene) | Full conversion observed, but with variability in yield and diastereoselectivity. nih.gov |

| Continuous Flow | Higher yields, diastereoselectivities, and throughputs compared to batch. nih.govacs.org |

| Table 3: Comparison of Batch and Continuous Flow Conditions for the Baldwin Rearrangement. nih.govacs.org |

Cycloaddition and Nucleophilic Addition Reactions to 2H-Azirines

The high ring strain and reactive C=N double bond of 2H-azirines make them valuable precursors for the synthesis of functionalized aziridines. These strained heterocycles can undergo both cycloaddition and nucleophilic addition reactions to furnish the saturated aziridine ring system.

One prominent strategy involves the use of 2H-azirines as dienophiles in Diels-Alder reactions. For instance, 2H-azirine-2-carboxylates bearing an aryl group at the C3 position react with dienes like furan (B31954) to yield highly functionalized, polycyclic aziridine-2-carboxylates. organic-chemistry.org This approach allows for the construction of complex molecular architectures incorporating the aziridine moiety.

Furthermore, the electrophilic nature of the C=N bond in 2H-azirine-2-carboxylate esters facilitates the addition of various nucleophiles. organic-chemistry.org Organometallic reagents, such as Grignard reagents, can add to the C3 position to yield N-H aziridines. organic-chemistry.org Similarly, nitrogen and sulfur nucleophiles have been shown to add to the azirine double bond, providing a direct route to 3-substituted aziridine-2-carboxylates. organic-chemistry.org

A significant advancement in this area is the kinetic resolution of racemic 2H-azirines through copper hydride-catalyzed reduction. This method provides access to enantioenriched N-H aziridine-2-carboxylates with high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). organic-chemistry.org The reaction also yields the unreacted, enantioenriched 2H-azirine, making both enantiomers of the precursor accessible. This technique is particularly valuable as it produces N-unsubstituted aziridines, which are versatile synthetic intermediates. organic-chemistry.org

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

The synthesis of aziridines via intramolecular cyclization is a fundamental and widely used strategy. This process typically involves a precursor molecule containing both a nucleophilic nitrogen atom and a carbon atom bearing a good leaving group, positioned to allow for a 3-exo-tet ring closure. For the formation of aziridine-2-carboxylic acid derivatives, the starting material is typically a β-substituted α-amino acid, not a γ-substituted one, as the latter would lead to a larger, four-membered ring (an azetidine).

The classical approach, known as the Wenker synthesis and its variations, starts from a β-hydroxy-α-amino acid, such as D-serine, to produce this compound. cam.ac.ukrsc.org The synthesis involves a two-step process:

Activation of the Hydroxyl Group : The hydroxyl group of the β-hydroxy-α-amino acid ester is converted into a better leaving group. This is commonly achieved by reaction with reagents like sulfuryl chloride or by converting it to a sulfonate ester (e.g., tosylate or mesylate). clockss.org

Base-Mediated Cyclization : Treatment with a base then promotes an intramolecular SN2 reaction. The amino group attacks the β-carbon, displacing the leaving group and forming the three-membered aziridine ring.

This method is stereospecific, meaning the configuration of the chiral centers in the starting amino acid dictates the stereochemistry of the final aziridine product. For example, cyclization of a protected D-serine derivative, where the β-hydroxyl has been converted to a leaving group, proceeds with inversion of configuration at the β-carbon to yield an ester of (2R)-aziridine-2-carboxylic acid. cam.ac.ukrsc.org

Synthesis via N-N Bond Cleavage from Hydraziniopropionates

The synthesis of aziridine-2-carboxylic acid derivatives through the reductive cleavage of an N-N bond in precursors like hydraziniopropionates is not a commonly documented or standard method in the available scientific literature. Generally, the reductive cleavage of N-N bonds in hydrazine (B178648) derivatives is a known transformation, typically used to produce amines. This process can be achieved using various reducing agents, including catalytic hydrogenation or dissolving metal reductions (e.g., sodium in liquid ammonia). These methods effectively break the weak N-N bond to yield the corresponding amine fragments.

However, the application of this cleavage as part of a cyclization strategy to form an aziridine ring from a hydraziniopropionate is not well-established. Such a reaction would require a specific substrate design where, upon cleavage, an intramolecular cyclization is favored, a pathway that competes with simple reduction. Based on current research, this route is not considered a primary or reliable methodology for the synthesis of this compound.

Asymmetric Synthesis from Alkyl α,β-Dibromopropionates

A well-established method for the asymmetric synthesis of aziridine-2-carboxylic acid esters involves the reaction of alkyl α,β-dibromopropionates with a chiral amine, which acts as both the nitrogen source and the agent for stereochemical control. This reaction is a modification of the Gabriel-Cromwell synthesis.

In this approach, an alkyl α,β-dibromopropionate is treated with two equivalents of a chiral amine, such as (R)- or (S)-1-phenylethylamine. The reaction proceeds via a sequence of nucleophilic substitutions and an elimination, ultimately leading to the formation of a diastereomeric mixture of N-(1-phenylethyl)aziridine-2-carboxylates. For example, reacting an ester of 2,3-dibromopropanoic acid with (R)-1-phenylethylamine yields a mixture of ethyl (2R,1'R)- and (2S,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate.

Crucially, these diastereomeric products can often be separated using standard laboratory techniques like column chromatography. Once separated, the desired diastereomer can be carried forward. The chiral N-(1-phenylethyl) group, having served its purpose in controlling the stereochemistry, can be removed via hydrogenolysis to yield the N-unsubstituted this compound ester. This method provides a practical route to optically active aziridines from readily available achiral starting materials.

| Starting Material | Chiral Amine | Product Diastereomers | Separation |

| Ethyl α,β-dibromopropionate | (R)-1-phenylethylamine | Ethyl (2R,1'R)- and (2S,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate | Chromatography |

| Methyl α,β-dibromopropionate | (S)-1-phenylethylamine | Methyl (2S,1'S)- and (2R,1'S)-1-(1-phenylethyl)aziridine-2-carboxylate | Chromatography |

Chiral Auxiliary-Controlled Synthetic Pathways for Aziridine-2-carboxylic Acid Derivatives

Strategic Role of Chiral Auxiliaries in Stereochemical Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis and has been effectively applied to the preparation of this compound and its derivatives.

The fundamental principle involves attaching the chiral auxiliary to the achiral or racemic starting material, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then creates a sterically and/or electronically biased environment around the reactive center. This bias forces an incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer of the product over the other.

In the context of aziridine synthesis, chiral auxiliaries can be attached to either the alkene precursor in an aziridination reaction or to the amine in a cyclization reaction. clockss.org For example, in the Gabriel-Cromwell reaction using α,β-dibromopropionates, the chiral 1-phenylethylamine (B125046) functions as an auxiliary. It creates two separable diastereomeric aziridine products, allowing for the isolation of the desired stereoisomer. The high barrier to nitrogen inversion in the resulting aziridine ring locks the configuration, preserving the stereochemical information imparted by the auxiliary until its removal.

Application of Specific Chiral Auxiliary Systems (e.g., Oppolzer's sultam, 1-phenylethyl group)

Several specific chiral auxiliary systems have proven effective in the synthesis of chiral aziridine-2-carboxylic acid derivatives.

1-Phenylethyl group: The (R)- or (S)-1-phenylethyl group is one of the most widely used chiral auxiliaries in this field. clockss.org As detailed in section 2.2.7, it can be used as the chiral amine in the reaction with dibromopropionates to form diastereomeric N-substituted aziridines that can be chromatographically separated. Furthermore, the N-(1-phenylethyl)aziridine-2-carboxylate products are themselves versatile chiral building blocks. The auxiliary directs the stereoselectivity of further reactions, such as additions to the ester carbonyl, before it is cleaved by catalytic hydrogenation to yield the final product. clockss.orgnih.gov

Oppolzer's Sultam: Oppolzer's camphorsultam is a powerful and reliable chiral auxiliary used to control stereochemistry in a wide range of reactions, including those to form aziridines. An N-acyl sultam derivative, such as one derived from an α,β-unsaturated carboxylic acid, can undergo diastereoselective aziridination. The bulky camphor-based sultam effectively shields one face of the double bond, directing the incoming nitrene to the opposite face with high stereoselectivity. For example, N-bromoacetylcamphorsultam has been used in aza-Darzens reactions to produce aziridines with high stereoselectivity. clockss.org Although its application has been more broadly demonstrated for related amino acid derivatives, the principle is directly applicable to the synthesis of chiral aziridine-2-carboxamides.

The following table summarizes the application of these auxiliaries:

| Chiral Auxiliary | Synthetic Application | Mechanism of Stereocontrol | Key Advantages |

|---|---|---|---|

| (R)- or (S)-1-Phenylethyl group | Reaction with α,β-dibromopropionates; directing group for subsequent modifications. | Forms separable diastereomers; directs nucleophilic attack. clockss.org | Readily available, easily removed by hydrogenolysis. nih.gov |

| Oppolzer's Sultam | Diastereoselective aziridination of α,β-unsaturated N-acyl derivatives. | Steric hindrance from the camphor (B46023) skeleton shields one face of the molecule. | High diastereoselectivity, crystalline products, and predictable stereochemical outcome. |

Green Chemistry Approaches and Sustainable Synthesis of Aziridine-2-carboxylic Acid

The growing emphasis on environmentally responsible chemical manufacturing has spurred the development of green and sustainable synthetic routes for valuable chiral building blocks like this compound and its derivatives. rsc.orgresearchgate.net These approaches prioritize the use of renewable resources, reduction of waste, and employment of safer reaction conditions and catalysts. Key strategies include biocatalysis, the use of environmentally benign solvents, and innovative technologies like flow chemistry. rsc.orgnih.gov

One of the most promising green strategies involves the use of enzymes as catalysts (biocatalysis). nih.gov Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can often be used in aqueous media, thereby reducing the need for volatile organic solvents. For instance, nitrile hydratases and nitrilases have been successfully employed in the enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines. nih.gov Treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase can yield the corresponding amide, which can then be converted to a 5-hydroxypiperidin-2-one (B102186). nih.gov Alternatively, using a nitrilase can directly afford the 5-hydroxypiperidin-2-one from the starting cyanoethyl aziridine. nih.gov

Laboratory-evolved enzymes, such as variants of cytochrome P450, have been engineered to act as "carbene transferases." chemrxiv.org These biocatalysts can facilitate novel transformations, such as the enantioselective one-carbon ring expansion of aziridines to produce azetidines, demonstrating the power of directed evolution to create new, sustainable synthetic pathways. chemrxiv.org

Another significant advancement in green synthesis is the development of flow chemistry protocols. A sustainable flow-batch approach has been developed for the preparation of 2H-azirines and their subsequent conversion to highly functionalized NH-aziridines. nih.gov This method utilizes cyclopentyl methyl ether (CPME), an environmentally benign solvent, and allows for the safe handling of potentially hazardous intermediates like vinyl azides by generating them in situ within a microfluidic reactor. nih.gov This technique not only improves safety but also enhances control over reaction parameters, often leading to cleaner reactions and higher yields. nih.gov

The following table summarizes a sustainable mixed flow-batch approach for the synthesis of functionalized NH-aziridines from vinyl azides.

| Entry | Starting Vinyl Azide | Organolithium Reagent | Product | Yield (%) |

| 1 | 1d | Phenyllithium (PhLi) | 3e | 49 |

| 2 | 1d | Hexyllithium (HexLi) | 3f | - |

| 3 | 1d | n-Butyllithium (BuLi) | 3g | - |

| 4 | 1i | - | 3h | Good |

| 5 | 1j | - | 3i | Good |

| 6 | 2m | Phenyllithium (PhLi) | 3j | 62 |

| Data sourced from a study on sustainable flow-batch synthesis of NH-aziridines. nih.gov |

Photocatalysis represents another frontier in the green synthesis of aziridine derivatives. researchgate.net Visible-light-promoted synthesis offers an energy-efficient and mild alternative to traditional thermal methods. For example, the photocatalytic carboxylation of aziridines using CO2 has been demonstrated, providing a method to create functionalized aziridines while utilizing a greenhouse gas as a C1 source. researchgate.net Furthermore, the use of vitamin B12 in micellar systems has been shown to promote reactions of aziridines with electrophilic olefins in a regioselective manner, highlighting a green catalytic approach for synthesizing important intermediates. researchgate.net

The principles of green chemistry are also evident in the choice of catalysts. While many syntheses of aziridines rely on transition metals, efforts are being made to replace toxic or precious metals with more abundant and less hazardous alternatives like iron. rsc.org Iron-catalyzed aziridination reactions have been developed, offering a more sustainable option for this key transformation. rsc.org

Reactivity and Transformation of R Aziridine 2 Carboxylic Acid Derivatives in Organic Synthesis

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The core reactivity of aziridine-2-carboxylic acid derivatives lies in the nucleophilic attack on the strained three-membered ring, leading to its opening. This process is a cornerstone for creating complex nitrogenous molecules. mdpi.com The efficiency and outcome of these reactions are highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. researchgate.net

Regioselectivity and Stereospecificity in Nucleophilic Ring Opening

The position of nucleophilic attack on the aziridine ring, known as regioselectivity, and the resulting stereochemistry are critical aspects of these reactions.

Attack at the β-Carbon (C3) by Heteroatom Nucleophiles (e.g., thiols, amines, water)

It is a well-established principle that heteroatom nucleophiles preferentially attack the β-carbon (C3) of aziridine-2-carboxylates. clockss.org This regioselectivity leads to the formation of α-amino acids. The thiol group, in particular, is known to open the aziridine ring with high efficiency and complete regioselectivity, attacking the less substituted carbon atom. nih.gov This reaction is often carried out in solvents like methylene (B1212753) chloride at room temperature. nih.gov

The ring-opening of aziridines with water is a common method for preparing β-amino alcohols. nih.gov Similarly, amines can be employed as nucleophiles. For instance, both primary and secondary amines can effectively open the aziridine ring to produce various secondary and tertiary amines. cas.cn The reaction with amines is often facilitated by the inherent nucleophilicity of the amine, though steric hindrance can play a role in the reaction's success. cas.cn

| Nucleophile | Product Type | Key Features |

| Thiols | α-Amino acid derivatives | High regioselectivity at C3, efficient reaction. clockss.orgnih.gov |

| Amines | Substituted α-amino acid derivatives | Forms secondary and tertiary amines. cas.cn |

| Water | β-Amino alcohols | Common method for synthesis. nih.gov |

Influence of N-Activating Groups on Aziridine Ring Reactivity

The reactivity of the aziridine ring towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom. clockss.orgnih.gov These "N-activating groups" stabilize the negative charge that develops on the nitrogen atom during the transition state, making it a better leaving group. nih.gov

Common N-activating groups include sulfonyl groups (like p-toluenesulfonyl, Ts) and carbamates (like tert-butyloxycarbonyl, Boc, and benzyloxycarbonyl, Cbz). clockss.orgnih.gov For instance, N-tosylaziridines readily undergo ring-opening with various nucleophiles. nih.gov Studies have shown that sulfonyl-activated aziridines exhibit high yields in ring-opening reactions, whereas less activating groups like benzoyl (Bz) can be unsuccessful. nih.gov The choice of the N-activating group is therefore crucial for successful and efficient nucleophilic ring-opening. clockss.orgnih.gov In some cases, doubly activated aziridine ring systems are even more susceptible to nucleophilic attack. tandfonline.com

| N-Activating Group | Reactivity |

| Sulfonyl (e.g., Ts) | High |

| Carbamates (e.g., Boc, Cbz) | Good |

| Benzoyl (Bz) | Low/Unsuccessful |

Impact of pH and Solvent Conditions on Nucleophilic Attack

The pH of the reaction medium and the choice of solvent can have a profound impact on the nucleophilic ring-opening of aziridines. Acidic conditions can protonate the aziridine nitrogen, forming a more reactive aziridinium (B1262131) ion, which facilitates ring-opening by weaker nucleophiles. frontiersin.org However, the regioselectivity can be affected by the specific acid and reaction conditions. frontiersin.org

For reactions involving thiols, slightly alkaline pH values can enhance the specificity of the reaction with the cysteine thiol group of proteins, though competing hydrolysis can be a side reaction in aqueous solutions. tandfonline.com The solvent can influence the solubility of reactants and stabilize transition states. For example, polar aprotic solvents like THF and DCM are commonly used for these reactions. clockss.orgnih.gov

Reactions with Carbon Nucleophiles and Functional Group Compatibility

While heteroatom nucleophiles typically attack the C3 position, the reactions with carbon nucleophiles can be more complex and offer pathways to a different range of products.

Selective Formation of Aziridinyl Ketones and Carbinols from Carboxylic Acid Derivatives

Derivatives of (R)-aziridine-2-carboxylic acid can be converted into valuable aziridinyl ketones and carbinols. mdpi.com One approach involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. mdpi.comresearchgate.net This reaction, when carried out at low temperatures like -78 °C with one equivalent of the organolithium compound, selectively targets the amide carbonyl, yielding 2-aziridinyl ketones. mdpi.comresearchgate.net These ketones can then further react with another equivalent of an organolithium reagent to produce symmetrical or unsymmetrical aziridinyl carbinols. mdpi.comresearchgate.net

The reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid has also been shown to be a regioselective method for preparing a variety of homochiral α-amino acids through attack at the C3 position. rsc.org However, with more sterically hindered aziridine carboxylic acids, the reaction becomes less regioselective. rsc.org

Another strategy for forming C-C bonds without ring-opening involves the use of Weinreb amides derived from aziridine-2-carboxylic acid. mdpi.com These amides are useful substrates for the synthesis of 2-aziridinyl ketones and carbinols. mdpi.com The reaction of carboxylic acid derivatives with carbon nucleophiles can proceed through a stable tetrahedral intermediate. mdpi.compressbooks.pub

| Reactant | Reagent | Product |

| N,N-Dimethylaziridine-2-carboxamide | 1 eq. Organolithium reagent (-78 °C) | 2-Aziridinyl ketone mdpi.comresearchgate.net |

| 2-Aziridinyl ketone | Organolithium reagent | Aziridinyl carbinol mdpi.comresearchgate.net |

| (2S)-N-Ts-aziridine-2-carboxylic acid | Higher order cuprates | α-Amino acids rsc.org |

Regioselective and Stereoselective Reactions with Organolithium Reagents

The reaction of this compound derivatives with organolithium reagents can proceed in two primary ways: by opening the aziridine ring or by reacting at the carbonyl carbon of the side chain. The outcome is highly dependent on the nature of the carboxylic acid derivative and the reaction conditions.

N,N-Dimethylaziridine-2-carboxamides have been shown to react with organolithium reagents to produce 2-aziridinylketones. nih.govsemanticscholar.org This reaction is selective for the amide carbonyl at low temperatures (−78 °C) when one equivalent of the organolithium compound is used. nih.govsemanticscholar.org These resulting ketones can then further react with organolithium reagents to form both symmetrical and unsymmetrical aziridinyl carbinols. nih.gov This approach provides a straightforward alternative to the multi-step synthesis of aziridine Weinreb amides, which are also used to synthesize 2-aziridinyl ketones and carbinols. nih.govsemanticscholar.org

It is also possible for C-nucleophiles, such as organolithium reagents, to induce the ring-opening of aziridine-2-carboxylic acid derivatives. nih.govsemanticscholar.org The regioselectivity of this ring-opening is influenced by substituents on the aziridine ring, as well as the specific electrophiles and nucleophiles involved. frontiersin.org Generally, in activated aziridines, heteroatom nucleophiles tend to attack the C3 carbon, leading to α-amino acid derivatives. clockss.org However, carbon nucleophiles can exhibit less regioselectivity. clockss.org

Ring Opening in Site-Selective Peptide and Peptidomimetic Modification

The incorporation of this compound (Azy) into peptides provides a powerful tool for site-selective modification due to the electrophilic nature of the strained aziridine ring. acs.orgnih.gov This nonproteinogenic amino acid allows for targeted conjugation with nucleophiles, particularly thiols, through a highly regioselective ring-opening process. acs.orgnih.gov

This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS). acs.orgnih.govnih.gov The use of Fmoc-Azy-OH enables the efficient incorporation of the aziridine moiety into peptide chains via standard Fmoc-based SPPS protocols. acs.orgnih.gov The subsequent ring-opening reaction with a variety of thiol nucleophiles is typically promoted by a base and proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered C3 carbon of the aziridine. acs.org This results in the formation of a cysteine adduct. acs.org

This strategy has been utilized for the site-specific labeling of peptides with various biochemical probes, including:

Carbohydrate moieties: Coupling with anomeric carbohydrate thiols to form thioglycoconjugates. acs.orgnih.gov

Lipids: Attachment of lipid groups, such as farnesyl thiol. acs.orgnih.gov

Biochemical tags: Introduction of labels for studying peptide function and localization. acs.orgnih.gov

The ability to perform this modification at a late stage of synthesis, on fully assembled peptides, offers significant advantages for creating complex and specifically functionalized biomolecules. acs.orgscholaris.ca This approach has also been extended to the modification of cyclic peptides, where the Azy residue is incorporated into the macrocyclic backbone, allowing for regioselective structural alterations. scholaris.ca

Ring Expansion and Rearrangement Reactions

Transformation to Morpholin-2,3,5-triones, Cyclic N-Carboxyanhydrides, and β-Lactams

The reaction of aziridine-2-carboxylic acids with oxalyl chloride can lead to a variety of ring-expanded products, including morpholin-2,3,5-triones, cyclic N-carboxyanhydrides (NCAs), and β-lactams. The specific product formed is highly dependent on the substituent at the 3-position of the aziridine ring. msu.edu

Morpholin-2,3,5-triones: These are formed from aziridine-2-carboxylic acids that are unsubstituted at the 3-position. msu.edu

Cyclic N-Carboxyanhydrides (NCAs): Aziridine-2-carboxylic acids with an aryl substituent at the 3-position yield NCAs upon reaction with oxalyl chloride. msu.edu

β-Lactams: When an alkyl substituent is present at the 3-position, the reaction exclusively produces β-lactams. msu.edu

Notably, all of these substrates can be directed to form β-lactams if treated with a Vilsmeier reagent. The ring expansion to form β-lactams is stereospecific and proceeds with high yields and diastereoselectivity. msu.edu

Mechanistic Pathways of Ring Expansion (e.g., with oxalyl chloride)

The mechanism for the ring expansion of aziridine-2-carboxylic acids with oxalyl chloride can proceed through different pathways. One proposed mechanism involves the nucleophilic addition of the aziridine nitrogen to the acyl chloride, forming an aziridinium ion. This intermediate is then opened by a chloride ion. msu.edu An alternative pathway suggests the initial opening of the aziridine ring to form a β-chloroamine, which then cyclizes to the morpholinetrione. msu.edu

In the formation of cyclic N-carboxyanhydrides, a similar set of mechanistic possibilities exists. When the sodium salt of the aziridine-2-carboxylic acid is used, the reaction is more likely to proceed via initial attack of the aziridine nitrogen on the oxalyl chloride. msu.edu

Lewis Acid-Catalyzed Ring Expansion to Imidazolidin-2-ones

Chiral aziridine-2-carboxylates can undergo a Lewis acid-catalyzed ring expansion reaction with isocyanates to produce enantiomerically pure 4-functionalized imidazolidin-2-ones. rsc.orgbioorg.org This reaction is both regio- and stereospecific, proceeding with high yields. rsc.orgbioorg.org The presence of a suitable Lewis acid is crucial for this transformation to occur. bioorg.org

The proposed mechanism involves the activation of the isocyanate by the Lewis acid, followed by nucleophilic attack of the aziridine nitrogen on the activated isocyanate. This forms a zwitterionic intermediate which then undergoes an intramolecular cyclization, with the urea (B33335) amide nitrogen attacking the C2 of the original aziridine ring. This results in the formation of the imidazolidin-2-one with retention of the configuration at the C2 position of the starting aziridine. bioorg.org

Generation of Azomethine Ylides via Thermal Ring Opening and Subsequent Cycloaddition Reactions

Azomethine ylides are 1,3-dipoles that can be generated from aziridines through thermal or photochemical ring opening. wikipedia.orgacs.org These reactive intermediates are valuable in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov

The thermal ring opening of an aziridine proceeds via a conrotatory process, as dictated by the Woodward-Hoffmann rules. wikipedia.org This electrocyclic reaction involves the breaking of a C-C bond in the aziridine ring to form the azomethine ylide. The stereochemistry of the resulting ylide is dependent on the stereochemistry of the starting aziridine. nih.gov

Once generated, the azomethine ylide can react with a variety of dipolarophiles in [3+2] cycloaddition reactions. nih.govresearchgate.net These reactions are often highly stereo- and regioselective, allowing for the creation of multiple new stereocenters. wikipedia.org The ylides can be trapped by various alkenes and alkynes to afford a diverse range of substituted pyrrolidines and other heterocyclic systems. nih.govresearchgate.net

Stereospecificity in Ring Expansion Processes

Ring expansion reactions of aziridine-2-carboxylates offer a powerful strategy for constructing larger heterocyclic systems with defined stereochemistry. The inherent strain of the aziridine ring, estimated to be around 26-27 kcal/mol, drives these transformations. clockss.org The stereochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions, often proceeding with a high degree of stereospecificity.

One notable example is the reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates, which leads to the formation of imidazolidin-2-ones. researchgate.net Conversely, when N-phenyl isocyanates are used, the reaction yields oxazolidin-2-imines. researchgate.net These processes demonstrate the versatility of aziridine-2-carboxylates in constructing different five-membered heterocyclic rings.

Transition metal catalysis has also been instrumental in achieving stereospecific ring expansions. For instance, early work by Alper demonstrated the use of transition metals in the carbonylation of aziridines, where the stereospecificity of the oxidative addition of the aziridine to the metal complex was a key factor. acs.org More recently, palladium-catalyzed ring-opening cross-coupling reactions of aziridine-2-carboxylates with arylboronic acids have been developed to produce enantiomerically enriched β2-aryl amino acids. mdpi.com The stereospecificity in these reactions is often rationalized through detailed mechanistic studies, including density functional theory (DFT) calculations, which highlight the importance of ligand effects and the energetics of the transition states. acs.orgmdpi.com

The reaction of chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with various acid chlorides provides another illustration of stereospecific ring transformation. bioorg.org This reaction proceeds through an acylaziridinium ion intermediate, which upon ring-opening by a chloride anion and subsequent intramolecular cyclization, can yield morpholin-2,3-diones with complete retention of configuration at the C-2 position of the original aziridine. bioorg.org This outcome suggests a double inversion mechanism during the ring-opening and cyclization steps. bioorg.org

It's important to note that the substituents on the aziridine ring and the nitrogen atom significantly influence the regioselectivity and stereospecificity of these ring expansion reactions. mdpi.comnih.gov

Functional Group Transformations and Derivatization

The functional groups attached to the this compound core, namely the carboxylic acid and the nitrogen atom, provide handles for a wide range of chemical modifications. These transformations are crucial for synthesizing diverse molecular architectures and for modulating the reactivity of the aziridine ring itself.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important intermediates in their own right. Esterification is often achieved through standard methods, and transesterification provides a route to a variety of esters using different alcohols in the presence of a base. researchgate.netosi.lv For instance, a series of N-unsubstituted esters of aziridine-2-carboxylic acid have been prepared via transesterification with primary, secondary, and tertiary alcohols using bases like potassium carbonate or lithium alcoholates. researchgate.net This method is advantageous as it often proceeds with retention of configuration at the chiral center. researchgate.net

Amidation of aziridine-2-carboxylic acid derivatives is another key transformation. The synthesis of aziridine-2-carboxamides can be achieved through various coupling methods. nih.govnih.gov These amides are valuable precursors for further synthetic manipulations. For example, N,N-dimethylaziridine-2-carboxamides react with organolithium reagents to selectively form 2-aziridinylketones at low temperatures. nih.gov This highlights the utility of the amide as a functional group that can be transformed into a ketone without affecting the strained aziridine ring. nih.gov Furthermore, the resulting ketones can be further reacted with organolithium reagents to produce symmetrical and unsymmetrical aziridinyl carbinols. nih.gov

The choice of ester or amide functionality can also influence the stereochemical outcome of subsequent reactions. For example, in catalytic asymmetric aziridination reactions, the use of a diazoacetamide (B1201003) instead of a diazoacetate can switch the diastereoselectivity from cis to trans. nih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | Alcohol, Base | (R)-Aziridine-2-carboxylate | researchgate.net |

| This compound | Amine, Coupling agent | (R)-Aziridine-2-carboxamide | nih.govnih.gov |

| N,N-Dimethylaziridine-2-carboxamide | Organolithium reagent | 2-Aziridinylketone | nih.gov |

The reduction of the ester functionality in aziridine-2-carboxylates provides access to valuable 2-hydroxymethylaziridines. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, such as -20 °C, and then allowed to warm to room temperature. researchgate.net

This reduction is generally stereoselective, yielding trans-2-hydroxymethylaziridines from the corresponding trans-aziridine-2-carboxylates. researchgate.net These resulting hydroxymethylaziridines serve as important precursors for the synthesis of other heterocyclic structures. For instance, they can be treated with methyl chloroformate to undergo ring-opening and cyclization, forming 4-hydroxymethyl oxazolidin-2-ones. researchgate.net

The selective reduction of the ester group without cleaving the strained aziridine ring is a critical aspect of this transformation, highlighting the chemoselectivity that can be achieved with appropriate reducing agents and reaction conditions.

| Starting Ester | Reducing Agent | Product | Yield | Reference |

| trans-Aziridine-2-carboxylates | LiAlH₄ | trans-2-Hydroxymethylaziridines | Good to high (82-95%) | researchgate.net |

Activating the nitrogen atom of the aziridine ring with an electron-withdrawing group significantly enhances its reactivity towards nucleophilic attack. clockss.org This strategy is often employed to facilitate ring-opening reactions. The synthesis of N-acylaziridines, such as 1-acetylaziridine-2-carboxylic acid, is a key method for this activation. acs.org

One common route to N-acylaziridines involves the deprotection of N-tosylaziridines followed by acylation. acs.org While effective, the deprotection step can sometimes lead to moderate yields. acs.org An alternative approach involves the direct acylation of an N-H aziridine.

The acetyl group in 1-acetylaziridine-2-carboxylic acid makes the aziridine ring more susceptible to nucleophilic attack due to the electron-withdrawing nature of the acetyl carbonyl group. This increased electrophilicity of the ring carbons is a result of the delocalization of the nitrogen lone pair onto the acetyl group, which reduces the electron density within the aziridine ring. bioorg.org

These activated aziridines are valuable intermediates. For example, N-acylaziridines can undergo ring-opening polymerization to form polyamides under mild conditions, a process driven by the strain release of the aziridine ring. nsf.gov The reactivity of these activated aziridines allows for reactions with a variety of nucleophiles, including dicarboxylic acids, diphenols, and dithiols, to produce poly(amide ester)s, poly(amide ether)s, and poly(amide sulfide)s, respectively. nsf.gov

| Precursor | Reagent | Activated Derivative | Application | Reference |

| N-Tosylaziridine | Deprotection, then Acylation | N-Acylaziridine | Synthesis of chiral amines | acs.org |

| This compound | Acetic anhydride | (R)-1-Acetylaziridine-2-carboxylic acid | Building block for complex molecules | |

| bis(N-carbonyl aziridine) | Dinucleophiles | Polyamides | Materials science | nsf.gov |

Advanced Applications and Total Syntheses Involving R Aziridine 2 Carboxylic Acid

Central Role in Total Synthesis of Complex Natural Products and Bioactive Molecules

The utility of (R)-aziridine-2-carboxylic acid and its derivatives is prominently displayed in their central role as synthons for complex molecule synthesis. The ability to open the strained aziridine (B145994) ring with a variety of nucleophiles in a regio- and stereoselective manner provides a reliable method for introducing nitrogen-containing stereocenters, a common feature in many biologically active compounds.

Precursors for the Synthesis of L-DOPA, Chloramphenicol, and Florfenicol

Derivatives of aziridine-2-carboxylic acid serve as critical precursors in the asymmetric synthesis of several important pharmaceuticals. The catalytic asymmetric aziridination (AZ reaction) of imines using a carbene source is a particularly powerful method for producing 3-aryl-aziridine-2-carboxylates, which are direct precursors to these drugs. researchgate.net

This strategy has been successfully applied to the synthesis of L-DOPA, a primary drug used in the treatment of Parkinson's disease. researchgate.netnih.gov Similarly, the broad-spectrum antibiotic (-)-Chloramphenicol and its analogue Florfenicol, which is widely used in veterinary medicine, have been synthesized using this aziridination-based approach. researchgate.netnih.gov An efficient enantioselective synthesis of Florfenicol has been demonstrated, highlighting the utility of this method. researchgate.net Another approach involves the use of cis-N-(p-toluenesulfinyl)aziridine-2-carboxylic acids as precursors for the aminopropanediol core of Thiamphenicol and Florfenicol. sunderland.ac.uk

The table below summarizes a key synthetic approach for these compounds.

| Target Molecule | Key Synthetic Strategy | Precursor Type | Reference |

| L-DOPA | Catalytic Asymmetric Aziridination (AZ Reaction) | 3-Aryl-aziridine-2-carboxylate | researchgate.net |

| Chloramphenicol | Catalytic Asymmetric Aziridination (AZ Reaction) | 3-Aryl-aziridine-2-carboxylate | researchgate.net |

| Florfenicol | Catalytic Asymmetric Aziridination (AZ Reaction) | 3-Aryl-aziridine-2-carboxylate | researchgate.netnih.gov |

| Thiamphenicol/Florfenicol | Asymmetric synthesis from chiral aziridine | cis-N-(p-toluenesulfinyl)aziridine-2-carboxylic acid | sunderland.ac.uk |

Key Intermediates in Mitomycinoid Synthesis

The mitomycinoids, a family of potent antitumor antibiotics including Mitomycin C, are characterized by a dense array of reactive functional groups, including a critical aziridine ring. nih.gov The aziridine moiety is fundamental to their biological activity, participating in the alkylation and cross-linking of DNA. acs.org

Total syntheses of mitomycinoids have leveraged aziridine-2-carboxylic acid derivatives as key intermediates to construct the core structure. Synthetic strategies often involve the coupling of a highly functionalized aziridinyl pyrrolidine (B122466) unit with a quinone subunit. elsevierpure.com For instance, a concise synthesis of an advanced mitomycin intermediate was achieved using a Brønsted acid-catalyzed aza-Darzens reaction to create the requisite cis-aziridine. nih.gov The inherent strain of the aziridine ring not only contributes to the biological mechanism but also presents a significant synthetic challenge, making the development of efficient routes to these intermediates a major focus of research. nih.gov The biosynthesis of mitomycins also involves a distinct pathway to generate the aziridine unit. chemrxiv.org

Synthesis of Dynobacin A and Other Bioactive Targets

The strategic importance of aziridine intermediates extends to the synthesis of recently discovered, complex antibiotics. The first total synthesis of Dynobactin A, a potent antimicrobial agent active against Gram-negative bacteria, prominently features an aziridine ring-opening strategy. nih.govchemrxiv.orgnih.gov This convergent approach utilizes the nucleophilic opening of aziridine precursors to stereoselectively install the two distinct β-aryl-branched amino acid residues found in the complex decapeptide structure of Dynobactin A. nih.govnih.gov This key transformation highlights the power of aziridine chemistry to solve challenging problems in the synthesis of modern antibiotics. chemrxiv.orgnih.gov

Beyond Dynobacin A, aziridine-2-carboxylic acid derivatives are precursors to a variety of other bioactive molecules:

Miraziridine A: This natural product, isolated from the marine sponge Theonella aff. mirabilis, is a potent inhibitor of cysteine, serine, and aspartyl proteases. researchgate.netmdpi.com Its unique structure incorporates a (2R,3R)-aziridine-2,3-dicarboxylic acid moiety, which is crucial for its broad-spectrum inhibitory activity. nih.govresearchgate.net

Madurastatins: This class of pentapeptide siderophores was initially thought to contain an N-terminal aziridine ring. acs.orgchemrxiv.org However, recent structural reassessments, confirmed through synthesis and NMR spectroscopy, have revised the structure to contain a 2-(2-hydroxyphenyl)-oxazoline ring instead. sunderland.ac.ukacs.orgchemrxiv.orgnih.govresearchgate.net This reevaluation underscores the importance of careful structural analysis in natural product chemistry.

Unusual Amino Acids: The ring-opening of activated aziridine-2-carboxylic acids with various carbon and heteroatom nucleophiles serves as a general method for preparing a wide range of homochiral α- and β-amino acids, which are valuable components of peptidomimetics and other biologically active compounds. nih.govnih.gov

Strategic Incorporation into Peptide and Glycopeptide Structures

The unique electrophilic character of the aziridine ring makes this compound a valuable tool for the chemical modification of peptides and proteins. Its incorporation into peptide chains allows for subsequent, highly selective chemical reactions.

Development of Solid-Phase Peptide Synthesis Methodologies

A significant advance has been the development of solid-phase peptide synthesis (SPPS) methodologies that allow for the efficient incorporation of the aziridine-2-carboxylic acid residue into peptide sequences. nih.gov Researchers have demonstrated that Fmoc-protected this compound (Fmoc-Azy-OH) can be effectively used in standard multi-step Fmoc-SPPS protocols. chemrxiv.org This enables the rapid generation of peptides containing this non-proteinogenic amino acid at specific positions. nih.gov The synthesis of fully protected dipeptides containing the aziridine moiety, both at the N- and C-terminus, has been shown to be straightforward and high-yielding, establishing these as versatile building blocks for more complex structures.

Site-Selective Peptide Modification via Thiol Conjugation

Once incorporated into a peptide chain, the aziridine residue serves as a unique electrophilic handle for site-selective modification. The strained ring is highly susceptible to opening by nucleophiles, particularly thiols. nih.gov This reactivity has been exploited to achieve highly regioselective, base-promoted conjugation of aziridine-containing peptides with various thiol nucleophiles. chemrxiv.org

This strategy has been successfully applied both in solution and on the solid support, demonstrating its robustness. chemrxiv.org A range of biologically relevant molecules, including anomeric carbohydrate thiols, farnesyl thiol, and various biochemical tags, have been successfully conjugated to peptides via this method. nih.gov This approach, especially when combined with other techniques like native chemical ligation, provides a convergent and powerful pathway for the rapid synthesis of complex biomolecules such as thioglycoconjugates. The aziridine ring's high reactivity towards thiols, as seen in its ability to inactivate cysteine proteinases, forms the chemical basis for these specific ligation strategies. nih.gov

Facilitation of Glycoprotein (B1211001) Mimetic Synthesis

This compound serves as a valuable building block in the chemical synthesis of glycoprotein mimetics. The inherent electrophilicity of the aziridine ring allows for site-selective modification of peptides with carbohydrate moieties, a key step in mimicking the structure of natural glycoproteins. This approach offers a powerful tool for creating homogeneous glycopeptides and glycoproteins with defined structures, which are often difficult to obtain from natural sources due to the heterogeneity of glycosylation. ox.ac.uknih.govresearchgate.netacs.org

A key strategy involves the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis. nih.gov The aziridine-containing peptide can then be reacted with a variety of thiol nucleophiles, including anomeric carbohydrate thiols. nih.govillinois.edu This reaction, known as thiol-alkylation, results in the opening of the aziridine ring and the formation of a stable thioether linkage between the peptide and the carbohydrate. This method provides a convergent and site-specific approach to glycopeptide synthesis. nih.gov The process has been successfully applied both in solution and on solid support, enhancing its versatility. nih.govillinois.edufigshare.com This chemoselective ligation strategy allows for the rapid generation of complex thioglycoconjugates, which can be further combined with techniques like native chemical ligation to access even more elaborate glycoprotein structures. nih.gov

Induction of β-Turn Structures in Peptides

The rigid, cyclic structure of this compound makes it an attractive surrogate for inducing specific secondary structures, such as β-turns, within peptides. semanticscholar.org β-Turns are crucial elements in protein folding and molecular recognition events. nih.govnih.gov By replacing a native amino acid with this compound, the conformational freedom of the peptide backbone is significantly reduced, thereby promoting the adoption of a folded conformation. semanticscholar.org

Research has shown that incorporating aziridine-2-carboxylic acid into dipeptides can lead to conformationally restricted molecules that can act as mimetics of β-turn dipeptides. semanticscholar.org For instance, this compound has been investigated as a rigid analog of D-alanine to create dipeptides that could potentially inhibit bacterial enzymes like D-Alanine:D-Alanine ligase (Ddl). semanticscholar.org The synthesis of dipeptides containing two consecutive aza-amino acids, which are structurally related to aziridines, has been shown to promote the formation of stable type I β-turns, even in aqueous environments. rsc.org This highlights the potential of incorporating small, constrained rings to control peptide conformation. While direct and extensive studies focusing solely on this compound as a universal β-turn inducer are still emerging, the principle of using its conformational rigidity is a promising strategy in the design of peptidomimetics with defined secondary structures. nih.govnih.gov

Development of Enzyme Inhibitors and Biologically Active Scaffolds

Design of Aspartic Acid Protease Inhibitors

Derivatives of aziridine-2-carboxylic acid have been explored as potential inhibitors of aspartic acid proteases, a class of enzymes implicated in various diseases. nih.govresearchgate.net A study focused on the synthesis of a series of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates as pseudo-irreversible inhibitors for several secreted aspartic acid proteases from Candida albicans (SAPs) and the related human enzyme cathepsin D. nih.govresearchgate.net

The design of these inhibitors leverages the electrophilic nature of the aziridine ring, which can react with nucleophilic residues in the enzyme's active site. The synthesis involved a Cromwell reaction of a racemic dibromophenylpropionic acid ester with various amines, followed by hydrolysis and coupling to hydrophobic amino acid esters. nih.govresearchgate.net The resulting diastereomers, with (S,S)- and (R,R)-configured aziridine rings, were separated and their absolute configurations were determined using circular dichroism (CD) spectroscopy and quantum chemical calculations. nih.gov

Interestingly, the diastereomers exhibited similar inhibitory activities, which was consistent with prior docking studies. nih.govresearchgate.net The compounds were generally more potent against cathepsin D than the fungal SAPs. This was attributed to favorable interactions between the N-alkyl substituent of the inhibitor and the highly lipophilic S2 pocket of cathepsin D. nih.gov The most effective inhibitors featured benzyl, cyclohexylmethyl, tert-butyl, or 1,4-dimethylpentyl groups at the aziridine nitrogen. nih.govresearchgate.net

| Inhibitor Moiety at Aziridine Nitrogen | Target Enzyme | Potency (k2nd values) | Potency (Ki values) |

| Benzyl | Cathepsin D | 500-900 x 10³ M⁻¹ min⁻¹ | Near or below 1 μM |

| Cyclohexylmethyl | Cathepsin D | 500-900 x 10³ M⁻¹ min⁻¹ | Near or below 1 μM |

| tert-Butyl | Cathepsin D | 500-900 x 10³ M⁻¹ min⁻¹ | Near or below 1 μM |

| 1,4-Dimethylpentyl | Cathepsin D | 500-900 x 10³ M⁻¹ min⁻¹ | Near or below 1 μM |

Aziridine-2-carboxylic Acid Derivatives as Novel Protein Disulfide Isomerase Inhibitors (PDIA1 and PDIA3)

Aromatic sulfonamide derivatives of aziridine-2-carboxylic acid have emerged as potent inhibitors of Protein Disulfide Isomerase (PDI), particularly the isoforms PDIA1 and PDIA3. nih.govnih.govtandfonline.comtandfonline.comresearchgate.net PDI enzymes are involved in protein folding and are overexpressed in various cancer types, making them attractive therapeutic targets. nih.gov

In a comprehensive study, a series of sulfonamides of aziridine-2-carboxylic acid ester and amide analogues were synthesized and evaluated for their inhibitory activity against recombinant human PDIA1 and PDIA3 proteins using an insulin (B600854) reduction assay. nih.govnih.govresearchgate.net These compounds demonstrated effective in vitro inhibition of PDIA1 at low micromolar to low nanomolar concentrations, with a weaker effect on PDIA3. nih.govnih.govresearchgate.net The mechanism of inhibition was investigated using protein nuclear magnetic resonance (NMR) spectroscopy, which revealed that the inhibitors form a covalent bond with the cysteine residues (C53 and C56) in the active site of PDIA1. nih.govtandfonline.comresearchgate.net